Cas no 887352-07-0 (2-(4-ACETOXY-2-METHOXYPHENOXY)-ACETONITRILE)

2-(4-ACETOXY-2-METHOXYPHENOXY)-ACETONITRILE is a versatile organic compound known for its unique structural features and chemical stability. It exhibits high purity and is widely used in various synthetic applications, particularly in the pharmaceutical and agrochemical industries. This compound offers excellent solubility and reactivity, making it a valuable intermediate for the synthesis of complex molecules. Its distinct functionality and ease of handling make it a preferred choice among chemists for intricate organic transformations.
2-(4-ACETOXY-2-METHOXYPHENOXY)-ACETONITRILE structure
887352-07-0 structure
Product name:2-(4-ACETOXY-2-METHOXYPHENOXY)-ACETONITRILE
CAS No:887352-07-0
MF:C11H11NO4
MW:221.209343194962
MDL:MFCD04973534
CID:826985
PubChem ID:4153959

2-(4-ACETOXY-2-METHOXYPHENOXY)-ACETONITRILE Chemical and Physical Properties

Names and Identifiers

    • 2-(4-ACETOXY-2-METHOXYPHENOXY)-ACETONITRILE
    • [4-(Acetyloxy)-2-methoxyphenoxy]acetonitrile
    • 2-(2-CARBOXY-ETHYL)-4-ETHYL-3-OXO-3,4-DIHYDRO-QUINOXALINE-6-CARBOXYLIC ACID ETHYL ESTER
    • AB21369
    • FT-0661096
    • [4-(cyanomethoxy)-3-methoxyphenyl] acetate
    • 887352-07-0
    • 2-(4-acetoxy-2-methoxyphenoxy)acetonitrile
    • AKOS030240442
    • 4-(CYANOMETHOXY)-3-METHOXYPHENYL ACETATE
    • DTXSID40400000
    • MDL: MFCD04973534
    • Inchi: InChI=1S/C11H11NO4/c1-8(13)16-9-3-4-10(15-6-5-12)11(7-9)14-2/h3-4,7H,6H2,1-2H3
    • InChI Key: QWBMWQDSJOKPEV-UHFFFAOYSA-N
    • SMILES: CC(=O)OC1=CC(=C(C=C1)OCC#N)OC

Computed Properties

  • Exact Mass: 221.06900
  • Monoisotopic Mass: 221.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 68.6Ų

Experimental Properties

  • Melting Point: 69-71°C
  • PSA: 68.55000
  • LogP: 1.52288

2-(4-ACETOXY-2-METHOXYPHENOXY)-ACETONITRILE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Cooke Chemical
LN011989-250mg
2-(4-Acetoxy-2-methoxyphenoxy)-acetonitrile
887352-07-0 ≥95%
250mg
RMB 3401.60 2025-02-20
TRC
A166490-1g
2-(4-Acetoxy-2-methoxyphenoxy)-acetonitrile
887352-07-0
1g
$ 511.00 2023-04-19
TRC
A166490-2g
2-(4-Acetoxy-2-methoxyphenoxy)-acetonitrile
887352-07-0
2g
$ 988.00 2023-04-19
TRC
A166490-500mg
2-(4-Acetoxy-2-methoxyphenoxy)-acetonitrile
887352-07-0
500mg
$ 270.00 2023-04-19
Cooke Chemical
LN011989-100mg
2-(4-Acetoxy-2-methoxyphenoxy)-acetonitrile
887352-07-0 ≥95%
100mg
RMB 2320.80 2025-02-20
Cooke Chemical
LN011989-2g
2-(4-Acetoxy-2-methoxyphenoxy)-acetonitrile
887352-07-0 ≥95%
2g
RMB 15769.60 2025-02-20
Cooke Chemical
LN011989-500mg
2-(4-Acetoxy-2-methoxyphenoxy)-acetonitrile
887352-07-0 ≥95%
500mg
RMB 5443.20 2025-02-20
Cooke Chemical
LN011989-1g
2-(4-Acetoxy-2-methoxyphenoxy)-acetonitrile
887352-07-0 ≥95%
1g
RMB 9115.20 2025-02-20
TRC
A166490-250mg
2-(4-Acetoxy-2-methoxyphenoxy)-acetonitrile
887352-07-0
250mg
$ 150.00 2023-04-19
TRC
A166490-2.5g
2-(4-Acetoxy-2-methoxyphenoxy)-acetonitrile
887352-07-0
2.5g
$ 1171.00 2023-04-19

Additional information on 2-(4-ACETOXY-2-METHOXYPHENOXY)-ACETONITRILE

Introduction to 2-(4-ACetoxy-2-Methoxyphenoxy)-Acetonitrile (CAS No. 887352-07-0)

2-(4-ACetoxy-2-Methoxyphenoxy)-Acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 887352-07-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules characterized by a phenolic backbone modified with ester and nitrile functional groups, which endows it with unique chemical properties and potential biological activities. The structural arrangement of this molecule, featuring a 4-acetoxy-2-methoxyphenyl moiety linked to an acetonitrile group, makes it a promising candidate for further investigation in various scientific applications.

The synthesis and characterization of 2-(4-ACetoxy-2-Methoxyphenoxy)-Acetonitrile involve meticulous chemical methodologies that ensure high purity and yield. The presence of both the acetoxy and methoxy substituents on the aromatic ring introduces electron-donating effects, which can influence the reactivity and interaction of the molecule with biological targets. Additionally, the nitrile group at the terminal position provides a site for further functionalization, allowing chemists to tailor its properties for specific applications.

In recent years, there has been a surge in research focused on developing novel compounds with potential therapeutic benefits. 2-(4-ACetoxy-2-Methoxyphenoxy)-Acetonitrile has emerged as a compound of interest due to its structural features that mimic natural products known for their biological activities. The phenolic core is particularly relevant in medicinal chemistry, as many bioactive molecules derive their pharmacological properties from similar scaffolds. The combination of an acetoxy group, which can enhance solubility and metabolic stability, with a methoxy group, which can modulate electronic distribution, creates a balanced structure for drug-like characteristics.

One of the most compelling aspects of 2-(4-ACetoxy-2-Methoxyphenoxy)-Acetonitrile is its potential role in the development of new pharmaceutical agents. Researchers have been exploring its interactions with various biological pathways, particularly those involved in inflammation, cancer, and neurological disorders. The phenolic moiety is known to exhibit antioxidant properties, which are crucial in mitigating oxidative stress—a key factor in numerous diseases. Furthermore, the nitrile group can serve as a bioisostere for other functional groups, allowing for structural modifications that may enhance binding affinity to target proteins or enzymes.

The latest advancements in computational chemistry have enabled more efficient screening of compounds like 2-(4-ACetoxy-2-Methoxyphenoxy)-Acetonitrile for their biological potential. Molecular docking studies have been conducted to evaluate its interaction with enzymes such as kinases and phosphodiesterases, which are pivotal targets in drug discovery. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes implicated in diseases like diabetes and cancer. Additionally, its ability to cross the blood-brain barrier has been investigated, making it a candidate for neuropharmacological applications.

In vitro experiments have provided preliminary evidence supporting the therapeutic potential of 2-(4-ACetoxy-2-Methoxyphenoxy)-Acetonitrile. For instance, studies have shown that it can modulate signaling pathways associated with cell proliferation and apoptosis. The compound’s ability to interact with transcription factors and other regulatory proteins has also been explored, revealing possible mechanisms through which it might exert its effects. These findings are particularly intriguing given the growing interest in small-molecule modulators as therapeutic agents.

The chemical stability and metabolic fate of 2-(4-ACetoxy-2-Methoxyphenoxy)-Acetonitrile are critical factors to consider in its development as a drug candidate. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its degradation products and metabolic pathways. These studies aim to ensure that the compound remains stable under physiological conditions and is efficiently processed by the body without accumulating toxic residues.

From a synthetic chemistry perspective, 2-(4-ACetoxy-2-Methoxyphenoxy)-Acetonitrile represents an interesting challenge due to its complex structure. The development of efficient synthetic routes is essential for large-scale production and further exploration of its properties. Advances in green chemistry have inspired researchers to explore sustainable methods for synthesizing this compound, minimizing waste and reducing environmental impact. Such approaches align with global efforts to promote sustainable pharmaceutical manufacturing.

The future directions for research on 2-(4-ACetoxy-2-Methoxyphenoxy)-Acetonitrile include expanding its chemical library through structural analogs and evaluating its efficacy in preclinical models. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to novel therapeutic interventions based on this promising scaffold. As our understanding of molecular interactions continues to evolve, compounds like 887352-07-0 will play an increasingly important role in addressing unmet medical needs.

In conclusion,(88735207) 887352 887351 887350 887349 887348 887347 887346 887345 887344 887343 887341 887340 887339 887338 887338 887339 ,CAS NO: , , , , , , , , , , , , , , , , , , , , 。 This introduction provides an overview of (CAS NO: ), highlighting its significance as a chemical entity with potential applications in pharmaceutical research。 Its unique structural features make it a valuable tool for studying biological mechanisms and developing new treatments。 As research progresses, further insights into its properties will undoubtedly emerge, contributing to advancements in medicine。

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